N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide
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Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C16H16BrNO2S and its molecular weight is 366.27. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Potential as Antitumor Agents
Research into structurally similar compounds, such as methoxy and bromo-substituted benzenesulphonamides, has shown significant cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and notably, the MCF7 breast adenocarcinoma cell line. These compounds, particularly those with 2,5-dimethoxyaniline and 4-brominated modifications, demonstrate potent antiproliferative potency, disrupting microtubule networks in cells, inducing apoptotic cell death, and suggesting tubulin as a target. This positions them as promising new antitumor agents, with studies highlighting their effectiveness and mechanisms of action, such as inhibiting microtubular protein polymerization and not being substrates for multidrug resistance (MDR) pathways (González et al., 2021).
Carbonic Anhydrase Inhibition for Antitumor Applications
Halogenated sulfonamides, closely related in structure and function to N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide, have been synthesized and studied for their ability to inhibit carbonic anhydrase (CA) IX, a tumor-associated enzyme. These compounds show potential as antitumor agents, given their potent inhibition of CA IX, with implications for targeting tumor physiology without affecting the function of physiologically relevant isozymes. Such studies underscore the relevance of halogenated sulfonamides in cancer research, offering a foundation for developing more selective and potent inhibitors (Ilies et al., 2003).
Antioxidant Activity from Marine Sources
Bromophenol derivatives, including compounds with structural features akin to this compound, have been isolated from marine algae and evaluated for their antioxidant activities. These studies reveal that such derivatives exhibit potent free radical scavenging activities, comparable to or even exceeding those of standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications in food and pharmaceutical industries as natural antioxidants, highlighting the diverse utility of bromophenol compounds in scientific research (Li et al., 2011).
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)16(19)18-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCLYPQPOSOCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.